3-(3-Bromophenyl)piperidin-2-one
Overview
Description
3-(3-Bromophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the piperidin-2-one moiety. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)piperidin-2-one typically involves the following steps:
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Bromination of Phenyl Ring: : The starting material, phenylpiperidin-2-one, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .
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Cyclization: : The brominated intermediate is then subjected to cyclization reactions to form the piperidin-2-one ring. This step may involve the use of catalysts such as palladium or rhodium, and the reaction conditions may include hydrogenation or cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)piperidin-2-one can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom on the phenyl ring can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, using appropriate reagents and conditions .
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Reduction Reactions: : The carbonyl group in the piperidin-2-one moiety can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Oxidation Reactions: : The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or Grignard reagents (RMgX) can be used for substitution reactions.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are commonly used.
Oxidation: Oxidizing agents like KMnO4 or CrO3 are employed.
Major Products
Substitution: Substituted phenylpiperidin-2-one derivatives.
Reduction: Piperidin-2-ol derivatives.
Oxidation: Piperidin-2-one carboxylic acids or ketones.
Scientific Research Applications
3-(3-Bromophenyl)piperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and targets.
Chemical Research: It serves as a precursor in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including opioid receptors, where it can modulate pain perception and other physiological responses . The bromine atom and the piperidin-2-one moiety play crucial roles in its binding affinity and activity at these receptors .
Comparison with Similar Compounds
Similar Compounds
Benzylfentanyl: Another piperidine derivative with potent analgesic effects.
Bezitramide: A synthetic opioid analgesic with structural similarities to piperidine derivatives.
Uniqueness
3-(3-Bromophenyl)piperidin-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidin-2-one moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-(3-bromophenyl)piperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-4-1-3-8(7-9)10-5-2-6-13-11(10)14/h1,3-4,7,10H,2,5-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLKIUXNKYXRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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